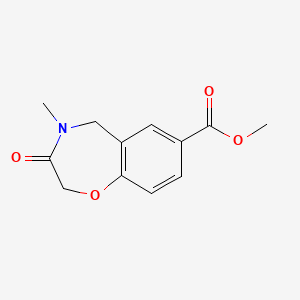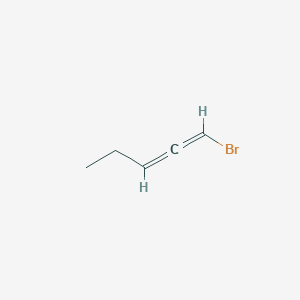
1-Bromo-penta-1,2-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Bromo-penta-1,2-diene” is a brominated compound with a molecular formula of C5H7Br. It consists of a five-carbon chain with a bromine atom attached to the first carbon and a diene (two double bonds) at the first and second carbons .
Molecular Structure Analysis
The molecular structure of “1-Bromo-penta-1,2-diene” involves a five-carbon chain with a bromine atom attached to the first carbon and a diene (two double bonds) at the first and second carbons .Chemical Reactions Analysis
Dienes, like “1-Bromo-penta-1,2-diene”, can undergo various reactions. One common reaction is the addition of halogens or hydrogen halides, resulting in 1,2- and 1,4-addition products . The product distribution between 1,2- and 1,4-addition can be influenced by factors such as temperature and the stability of the resulting carbocation .Aplicaciones Científicas De Investigación
Electrophilic Attack on Conjugated Dienes
1-Bromo-penta-1,2-diene can be used to study the electrophilic attack on conjugated dienes . This involves the addition of one or two mole equivalents of a halogen or a hydrogen halide to a conjugated diene . The reaction can result in 1,2- and 1,4-addition products .
Study of Carbocation Stability
The reaction of 1-Bromo-penta-1,2-diene with a hydrogen halide can be used to study the stability of allylic carbocations . This can help in understanding the concept of carbocation stability and predicting the ratio of the products obtained when a given conjugated diene is reacted with one mole equivalent of hydrogen halide .
Designing Medicines
The penta-1,4-diene-3-one fragments, which are important structural cores of curcumin, have been widely used in designing medicines . These compounds have various biological activities, such as anticancer .
Bactericidal Applications
Compounds derived from penta-1,4-diene-3-one fragments have bactericidal properties . This makes 1-Bromo-penta-1,2-diene potentially useful in the development of new bactericidal agents .
Anti-inflammatory Applications
Compounds derived from penta-1,4-diene-3-one fragments have anti-inflammatory properties . This suggests that 1-Bromo-penta-1,2-diene could be used in the development of new anti-inflammatory drugs .
Antiviral Applications
Compounds derived from penta-1,4-diene-3-one fragments have antiviral properties . This indicates that 1-Bromo-penta-1,2-diene could be used in the development of new antiviral drugs .
Insecticidal Applications
Compounds derived from penta-1,4-diene-3-one fragments have insecticidal properties . This suggests that 1-Bromo-penta-1,2-diene could be used in the development of new insecticides .
Agrochemical Applications
The penta-1,4-diene-3-one fragments have been widely used in designing agrochemicals . This makes 1-Bromo-penta-1,2-diene potentially useful in the development of new agrochemicals .
Mecanismo De Acción
Target of Action
The primary target of 1-Bromo-penta-1,2-diene is the conjugated diene system . The compound interacts with this system through an electrophilic addition mechanism, which involves the formation of a resonance-stabilized carbocation .
Mode of Action
1-Bromo-penta-1,2-diene undergoes electrophilic addition to the conjugated diene system . This process involves the formation of a resonance-stabilized carbocation, which can undergo attack at two possible positions . The addition of a hydrogen halide to a conjugated diene can result in the formation of 1,2- and 1,4-addition products .
Biochemical Pathways
The electrophilic addition of 1-Bromo-penta-1,2-diene to a conjugated diene system can lead to the formation of different products depending on the conditions of the reaction . This process can affect various biochemical pathways, particularly those involving the synthesis of complex organic molecules.
Result of Action
The electrophilic addition of 1-Bromo-penta-1,2-diene to a conjugated diene system results in the formation of 1,2- and 1,4-addition products . These products can have different properties and biological activities, which can lead to various molecular and cellular effects.
Action Environment
The action of 1-Bromo-penta-1,2-diene is influenced by various environmental factors. For instance, the temperature of the reaction can determine whether the reaction is under kinetic or thermodynamic control, which can influence the ratio of 1,2- and 1,4-addition products .
Propiedades
InChI |
InChI=1S/C5H7Br/c1-2-3-4-5-6/h3,5H,2H2,1H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCNNRYTKRIZIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C=CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-penta-1,2-diene | |
CAS RN |
109182-79-8 |
Source


|
| Record name | 1-bromopenta-1,2-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

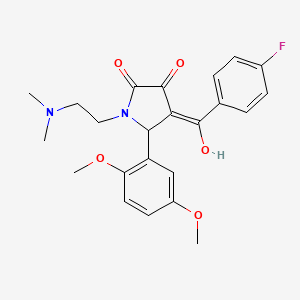
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2893627.png)
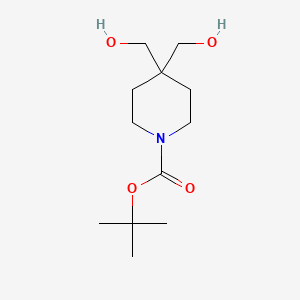
![4-[3-[3-(Trifluoromethyl)phenyl]piperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2893632.png)

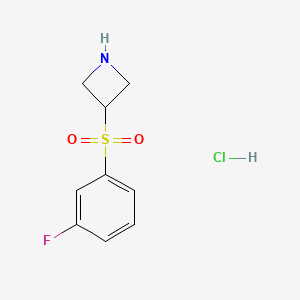
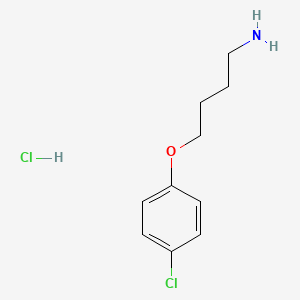
![2-[4-(2-Fluorophenyl)phenyl]-2-methylpropanoic acid](/img/structure/B2893637.png)
![2-[5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide](/img/structure/B2893638.png)
![5-benzyl-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2893640.png)
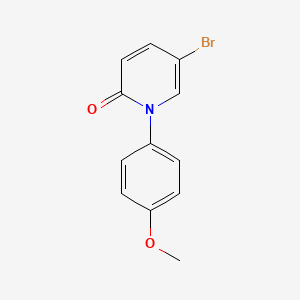

![2-amino-4-(4-ethoxy-3-methoxyphenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2893645.png)
